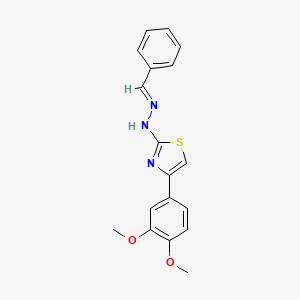
Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is a complex organic compound with a unique structure that combines benzaldehyde, dimethoxyphenyl, thiazole, and hydrazone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone typically involves the condensation reaction between benzaldehyde derivatives and thiazole-based hydrazones. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the aromatic rings and thiazole moiety can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 3,4-dimethoxy-: This compound shares the dimethoxyphenyl group but lacks the thiazole and hydrazone groups.
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-: Similar in structure but contains a hydroxy group instead of the thiazole and hydrazone groups.
Uniqueness
Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is unique due to the presence of the thiazole and hydrazone groups, which confer distinct chemical and biological properties. These groups enable the compound to participate in a wider range of reactions and interactions compared to its simpler analogs.
Biological Activity
Benzaldehyde derivatives, particularly those involving thiazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is a hydrazone derivative that exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings and case studies related to its biological activity.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula: C13H14N4O2S
- Molecular Weight: 286.34 g/mol
The structure features a thiazole ring linked to a benzaldehyde hydrazone, which is crucial for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
- Case Study: A compound structurally related to this hydrazone exhibited IC50 values less than that of doxorubicin against Jurkat and A-431 cell lines, indicating strong anticancer potential .
2. Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that this compound may inhibit the growth of several bacterial strains.
- Research Finding: In vitro studies have demonstrated that thiazole-based compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been documented in various studies. Compounds with similar structures have been shown to modulate inflammatory pathways.
- Mechanism: The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes and other inflammatory mediators .
Mechanistic Insights
The biological activity of this compound can be explained through several mechanisms:
- Interaction with Proteins: Molecular dynamics simulations suggest that such compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding .
- Inhibition of Tubulin Polymerization: Some thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3O2S/c1-22-16-9-8-14(10-17(16)23-2)15-12-24-18(20-15)21-19-11-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
WSLLLCSESSLPAJ-YBFXNURJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















